N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a furan ring substituted with a chlorophenyl group and two hydroxyl groups, along with an ethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide typically involves multiple steps. One common route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the furan ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to modify the furan ring or the chlorophenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction can lead to the formation of alcohols or alkanes.
Scientific Research Applications
N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antitubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound likely inhibits key enzymes involved in the biosynthesis of the bacterial cell wall . This inhibition disrupts the growth and replication of the bacteria, leading to its eventual death.
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]ethanesulfonamide: This compound shares a similar chlorophenyl group but has an oxadiazole ring instead of a furan ring.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound contains a thiadiazole ring and is known for its antiviral activity.
Uniqueness
N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide is unique due to the presence of both hydroxyl groups and the furan ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H12ClNO5S |
---|---|
Molecular Weight |
317.75 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide |
InChI |
InChI=1S/C12H12ClNO5S/c1-2-20(17,18)14-12-10(16)9(15)11(19-12)7-3-5-8(13)6-4-7/h3-6,14-16H,2H2,1H3 |
InChI Key |
WWHUSZQHRUNRSB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C(=C(O1)C2=CC=C(C=C2)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.